Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H12O3 |

|---|---|

Poids moléculaire |

188.17 g/mol |

Nom IUPAC |

methyl 4-(1,2-dideuterio-2-hydroxyethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3/i2+1,3+1,4+1,5+1,6D,7D,8+1,9+1 |

Clé InChI |

KIDZPYBADRFBHD-SQNUSMPPSA-N |

SMILES isomérique |

[2H]C([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)OC)C([2H])O |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)CCO |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2: Properties and Applications

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, the demand for high-purity, stable, isotopically labeled internal standards is paramount. Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a specialized molecule designed to meet this need. It is the isotopically labeled counterpart of Methyl 4-(2-hydroxyethyl)benzoate, a compound with applications as an intermediate in organic synthesis, including in the pharmaceutical and cosmetic industries.[1][2] The incorporation of six Carbon-13 atoms in the benzene ring and two deuterium atoms on the ethyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

This guide provides a comprehensive overview of the physical properties, synthesis considerations, and analytical applications of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective use.

Physicochemical Properties

Isotopic labeling with stable isotopes such as 13C and 2H has a negligible effect on the chemical properties of a molecule. However, there can be minor differences in physical properties due to the increased mass. The data presented below is primarily for the unlabeled analogue, Methyl 4-(2-hydroxyethyl)benzoate, and serves as a close approximation for the labeled compound.

| Property | Value (Unlabeled Analogue) | Value (Labeled Compound) | Source |

| Molecular Formula | C10H12O3 | 13C6C4H10D2O3 | [5],[6] |

| Molecular Weight | 180.20 g/mol | 188.17 g/mol | [5],[3] |

| CAS Number | 46190-45-8 | 2071199-89-6 | ,[3] |

| Appearance | Colorless to light yellow liquid | Not specified; expected to be similar | [1][7] |

| Boiling Point | 134 °C at 3 Torr (mmHg) | Not specified; expected to be slightly higher | [3][7] |

| Density | ~1.143 g/cm3 (Predicted) | Not specified; expected to be slightly higher | [3][7] |

| Solubility | Moderately soluble in organic solvents, limited in water | Not specified; expected to be similar | [8] |

| Storage | Room temperature, sealed in a dry place | Room temperature, as per Certificate of Analysis | [3][4] |

Note: The physical properties of the labeled compound are expected to be very similar to its unlabeled counterpart. Any significant deviations would be noted on the supplier's Certificate of Analysis.

Synthesis and Isotopic Labeling

While the exact proprietary synthesis method for commercially available this compound is not publicly disclosed, a plausible synthetic route can be conceptualized based on established isotopic labeling techniques. The synthesis would involve two key stages: the preparation of the 13C6-labeled aromatic core and the introduction of the deuterated side chain.

A potential retrosynthetic analysis is outlined below:

Caption: A conceptual retrosynthetic pathway for this compound.

Key Labeling Steps:

-

13C6-Benzene Ring Synthesis: The synthesis would begin with a commercially available, fully 13C-labeled benzene (Benzene-13C6).[] This starting material ensures the uniform incorporation of six 13C atoms into the aromatic ring.

-

Introduction of Side Chain Precursors: Standard aromatic substitution reactions, such as Friedel-Crafts acylation, would be employed to introduce a functional group at the para position.[10][11]

-

Deuterium Labeling of the Ethyl Group: Deuterium atoms can be introduced through various methods, such as the reduction of a carbonyl group with a deuterium source like sodium borodeuteride (NaBD4) or through catalytic exchange reactions.[12] For the d2 label on the ethyl group, a plausible route involves the reduction of an appropriate acetyl precursor.

Analytical Applications and Methodologies

The primary utility of this compound is as an internal standard in quantitative analytical methods.[3][4] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, but is clearly distinguishable by its mass-to-charge ratio (m/z).[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS-based bioanalysis, an internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[13][15]

Experimental Protocol: Use as an Internal Standard in LC-MS

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Spiking of Internal Standard: Add a precise volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at the earliest stage of sample preparation (e.g., before protein precipitation or liquid-liquid extraction). This ensures that the internal standard experiences the same sample processing effects as the analyte.[14]

-

Sample Preparation: Proceed with the established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).

-

LC-MS Analysis: Analyze the samples using an appropriate LC-MS method. The mass spectrometer should be set to monitor the specific mass transitions for both the unlabeled analyte and the 13C6,d2-labeled internal standard.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.

Caption: Workflow for using an isotopically labeled internal standard (IS) in LC-MS.

Quantitative NMR (qNMR)

qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate concentration determination without the need for an identical standard of the analyte.[16][17][18]

Principles of qNMR with an Internal Standard

In qNMR, a known amount of an internal standard is added to a sample containing the analyte. The concentration of the analyte can be calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

Where:

-

C = Concentration/Purity

-

I = Integral of the signal

-

N = Number of protons generating the signal

-

MW = Molecular weight

-

m = mass

This compound can be used in qNMR, although a simpler, non-labeled compound with non-overlapping signals is often chosen for proton qNMR.[17] Its utility in 13C qNMR would be more specialized.

Safety and Handling

The safety profile of this compound is expected to be similar to its unlabeled analogue. Based on the safety data for the unlabeled compound, the following precautions should be observed:

-

Hazard Statements: May be harmful if swallowed.

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[20]

Users should always consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

Conclusion

This compound is a valuable tool for researchers in drug development, metabolism studies, and other fields requiring precise quantification of its unlabeled analogue. Its stable isotopic labels provide the necessary mass shift for unambiguous detection in mass spectrometry and a reference for NMR, ensuring high accuracy and precision in analytical measurements. Understanding its physical properties, the principles behind its synthesis, and the methodologies for its application are key to leveraging its full potential in a research setting.

References

- 1. myuchem.com [myuchem.com]

- 2. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]

- 3. methyl 4-(2-hydroxyethyl)benzoate CAS#: 46190-45-8 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 7. methyl 4-(2-hydroxyethyl)benzoate [myskinrecipes.com]

- 8. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. foodriskmanagement.com [foodriskmanagement.com]

- 15. youtube.com [youtube.com]

- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 17. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 18. emerypharma.com [emerypharma.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the isotopically labeled compound, Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical structure, the significance of its isotopic labeling, and a proposed, scientifically grounded synthetic pathway.

Introduction: The Role of Isotopically Labeled Compounds in Research

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways.[1] By replacing specific atoms with their heavier, stable isotopes, researchers can differentiate the labeled molecules from their naturally abundant counterparts. This compound is a specialized version of Methyl 4-(2-hydroxyethyl)benzoate, labeled with six Carbon-13 atoms and two deuterium atoms.[2][3] This dual labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The use of stable isotopes like 13C and deuterium has become increasingly important in drug discovery and development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[4]

Chemical Structure and Isotopic Labeling

The core structure of Methyl 4-(2-hydroxyethyl)benzoate consists of a benzoate ring with a methyl ester group and a 2-hydroxyethyl group at the para position.[5][6] In this compound, the isotopic labels are strategically placed:

-

¹³C₆-labeled Benzene Ring: All six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C. This provides a distinct mass shift and a unique NMR signature, crucial for differentiating the molecule from its unlabeled form and for structural elucidation.[7][8]

-

d₂-labeled Ethyl Group: Two deuterium atoms are incorporated into the ethyl side chain. The exact position of the deuterium labeling on the ethyl group can vary depending on the synthetic route, but it is typically on the carbon adjacent to the benzene ring or the one bearing the hydroxyl group. This deuteration can influence the compound's metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[4]

The combination of ¹³C and deuterium labeling provides a robust and unambiguous signal for analytical detection and quantification.

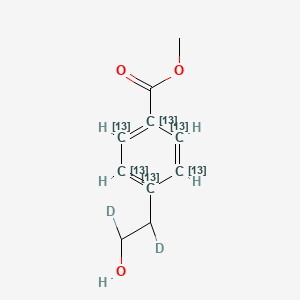

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on standard organic synthesis methodologies. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Friedel-Crafts Acylation of ¹³C₆-Benzene

-

Objective: To introduce an acetyl group to the ¹³C-labeled benzene ring.

-

Protocol:

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.

-

Slowly add ¹³C₆-benzene to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (¹³C₆)-acetophenone.

-

Step 2: Oxidation of (¹³C₆)-Acetophenone

-

Objective: To oxidize the acetyl group to a carboxylic acid.

-

Protocol:

-

Dissolve (¹³C₆)-acetophenone in a suitable solvent (e.g., aqueous pyridine).

-

Add an oxidizing agent, such as potassium permanganate, in portions while monitoring the reaction temperature.

-

After the reaction is complete (as indicated by a color change), quench any excess oxidizing agent with a reducing agent (e.g., sodium bisulfite).

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the (¹³C₆)-benzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 3: Esterification of (¹³C₆)-Benzoic Acid

-

Objective: To form the methyl ester.

-

Protocol:

-

Reflux a solution of (¹³C₆)-benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours.

-

After cooling, remove most of the methanol under reduced pressure.

-

Neutralize the remaining acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain Methyl (¹³C₆)-benzoate.

-

Step 4: Friedel-Crafts Acylation with Deuterated Acetyl Chloride

-

Objective: To introduce a deuterated acetyl group at the para position.

-

Protocol:

-

Following a similar procedure to Step 1, react Methyl (¹³C₆)-benzoate with deuterated acetyl chloride (CD₃COCl) in the presence of aluminum chloride. The ester group is a deactivating group, so harsher conditions may be required. The para-substituted product is expected to be the major isomer.

-

Work-up the reaction as described in Step 1 to isolate Methyl 4-acetyl(¹³C₆)benzoate-d₃.

-

Step 5: Reduction of the Ketone

-

Objective: To reduce the ketone to a secondary alcohol.

-

Protocol:

-

Dissolve Methyl 4-acetyl(¹³C₆)benzoate-d₃ in a suitable solvent like methanol or ethanol.

-

Add sodium borohydride (NaBH₄) in portions at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield Methyl 4-(1-hydroxyethyl)(¹³C₆)benzoate-d₃.

-

Step 6: Hydrogenolysis to the Primary Alcohol and Deuterium Scrambling

-

Objective: To reduce the benzylic alcohol to an ethyl group and achieve the desired d₂ labeling. This step is conceptual and may require significant optimization. A more controlled method for introducing deuterium would be preferable if available. An alternative would be to introduce a two-carbon chain with deuterium already in place. However, for the purpose of this proposed synthesis from the intermediate in Step 5:

-

Protocol:

-

Dissolve Methyl 4-(1-hydroxyethyl)(¹³C₆)benzoate-d₃ in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (this step will likely lead to a mixture of deuterated and non-deuterated products on the side chain, and is a simplification. A more precise method would involve a different synthetic strategy for the side chain). A more controlled approach would involve using a deuterated reducing agent in the previous step, for example, Sodium borodeuteride (NaBD₄), to introduce one deuterium atom, followed by a different reaction to introduce the second. For the purpose of this guide, we will proceed with the conceptual hydrogenolysis.

-

After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain the final product, Methyl 4-(2-hydroxyethyl)benzoate-¹³C₆,d₂. Purification by chromatography would be necessary.

-

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀D₂¹³C₆O₃ | Inferred |

| Molecular Weight | ~188.2 g/mol | Inferred |

| Appearance | Likely a colorless to light yellow liquid or solid | [9][10] |

| Purity | ≥98% (typical for commercial standards) | [9] |

| Isotopic Enrichment | ¹³C: ≥99%, D: ≥98% (typical for commercial standards) | Inferred |

Conclusion

This compound is a valuable tool for modern analytical and metabolic research. While its direct synthesis is not widely published, this guide provides a scientifically plausible pathway for its preparation. The strategic placement of ¹³C and deuterium isotopes allows for high-precision quantification and tracking in complex biological matrices, making it an indispensable internal standard in drug development and other scientific disciplines. The proposed synthesis is based on fundamental organic reactions and can serve as a foundation for researchers aiming to produce this or similar isotopically labeled compounds.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]

- 6. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. myuchem.com [myuchem.com]

- 10. methyl 4-(2-hydroxyethyl)benzoate [myskinrecipes.com]

An In-depth Technical Guide on the Isotopic Purity and Stability of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Labeled Compounds in Scientific Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern scientific research, particularly in drug development and metabolic studies.[1] By replacing certain atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), researchers can trace, quantify, and characterize molecules with high precision.[2][3] Methyl 4-(2-hydroxyethyl)benzoate-¹³C₆,d₂, a labeled analog of Methyl 4-(2-hydroxyethyl)benzoate, serves as a crucial internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] This guide provides a comprehensive overview of the critical parameters of isotopic purity and stability for this specific labeled compound, offering insights into its synthesis, analytical characterization, and proper handling to ensure data integrity.

I. Understanding the Labeled Molecule: Structure and Isotopic Incorporation

Methyl 4-(2-hydroxyethyl)benzoate-¹³C₆,d₂ is structurally identical to its unlabeled counterpart, with the key difference being the incorporation of six ¹³C atoms in the benzene ring and two deuterium atoms on the ethyl group.[6] This dual-labeling strategy offers distinct advantages in analytical applications.[2]

Molecular Structure:

-

Chemical Formula: C₄¹³C₆H₁₀D₂O₃

-

IUPAC Name: Methyl 4-(2-hydroxyethyl)benzoate-¹³C₆,d₂[7]

The strategic placement of the stable isotopes is paramount. The ¹³C₆ labeling of the aromatic ring provides a significant mass shift, minimizing spectral overlap with the natural abundance isotopes of the unlabeled compound.[8] The d₂ labeling on the ethyl chain further enhances this mass difference and can be useful in specific fragmentation analyses in mass spectrometry.[1]

II. Isotopic Purity: Ensuring Analytical Accuracy

Isotopic purity, or isotopic enrichment, is a critical quality attribute of any SIL standard. It refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species, which can compromise the accuracy of quantitative assays.[8]

Analytical Methodologies for Determining Isotopic Purity

1. Mass Spectrometry (MS): The Gold Standard

High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic purity.[9][10] The method relies on the precise mass difference between the labeled compound and its unlabeled counterpart.[11]

dot

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 | 稳定同位素 | MCE [medchemexpress.cn]

- 7. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

Solubility of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 in common lab solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, an isotopically labeled compound crucial for use as an internal standard in quantitative analyses.[1] We delve into the physicochemical properties of the molecule, grounding our solubility predictions in the fundamental principles of intermolecular forces. This document offers a predictive solubility profile in a range of common laboratory solvents, a detailed experimental protocol for empirical validation, and practical insights for researchers in drug development and analytical chemistry. The guide is structured to provide not just data, but a foundational understanding of the chemical causality behind the compound's behavior in solution.

Introduction: The Significance of Solubility for a Labeled Standard

Methyl 4-(2-hydroxyethyl)benzoate is a versatile organic intermediate used in the synthesis of pharmaceuticals and cosmetics.[2][3] The isotopically labeled version, this compound, incorporates stable heavy isotopes of carbon and hydrogen, making it an ideal internal standard for quantitative assays using mass spectrometry (GC-MS or LC-MS).[1]

The utility of such a standard is fundamentally dependent on its solubility. Proper dissolution is critical for:

-

Accurate Stock Solution Preparation: Ensuring precise and reproducible concentrations for calibration curves and spiking into samples.

-

Chromatographic Performance: Preventing precipitation in vials, tubing, or on the column, which can compromise analytical results.

-

Compatibility with Biological Matrices: Understanding how the standard will behave when introduced into complex samples like plasma or tissue homogenates.

This guide provides the necessary theoretical and practical framework for handling this compound effectively. It is important to note that the inclusion of six 13C atoms and two deuterium atoms results in a negligible change in polarity and overall molecular properties compared to the parent compound. Therefore, the solubility behavior of this compound is expected to be virtually identical to its unlabeled analogue.

Physicochemical Properties and Molecular Structure Analysis

To predict solubility, we must first understand the molecule's structure and inherent properties.

Molecular Structure:

-

Parent Compound: Methyl 4-(2-hydroxyethyl)benzoate

-

Molecular Formula (unlabeled): C₁₀H₁₂O₃[4]

-

Appearance: Colorless to light yellow liquid[2]

The key features influencing solubility are:

-

Aromatic Ring: A significant non-polar region that favors interaction with non-polar solvents.

-

Methyl Ester Group (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

-

Primary Hydroxyl Group (-OH): A highly polar group that can both donate and accept hydrogen bonds, significantly enhancing solubility in polar protic solvents.[6]

-

Ethyl Spacer (-CH₂CH₂-): A flexible, non-polar linker between the aromatic ring and the hydroxyl group.

The molecule possesses a dual nature—amphiphilic—with distinct polar and non-polar domains. This structure suggests it will not be soluble at the extremes of the polarity scale (e.g., water or hexane) but will show good solubility in solvents of intermediate polarity or those with both polar and non-polar character.[7]

The Theoretical Bedrock: "Like Dissolves Like"

The principle of "like dissolves like" governs solubility and is based on the nature of intermolecular forces between solute and solvent molecules.[6][8] Dissolution is an energetically driven process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions.[9]

-

Polar Solvents: These solvents have large dipole moments and/or hydrogen bonding capabilities (e.g., water, methanol, DMSO). They effectively dissolve polar solutes by forming strong dipole-dipole or hydrogen-bonding interactions.

-

Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker London dispersion forces (e.g., hexane, toluene). They are effective at dissolving non-polar solutes.[6]

This compound, with its hydroxyl, ester, and aromatic functionalities, is expected to be most soluble in polar organic solvents that can accommodate its mixed characteristics.

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of this compound. The data is summarized in the table below.

| Solvent | Solvent Type | Polarity Index (P')[10] | Predicted Solubility | Rationale |

| Water | Polar Protic | 10.2 | Sparingly Soluble to Insoluble | The large non-polar aromatic ring and hydrocarbon components outweigh the solubilizing effect of the single hydroxyl and ester groups.[7] |

| Methanol | Polar Protic | 5.1 | Highly Soluble | Methanol's small size and ability to hydrogen bond with both the -OH and ester groups, coupled with its non-polar methyl group, make it an excellent solvent. |

| Ethanol | Polar Protic | 4.3 | Highly Soluble | Similar to methanol, ethanol effectively solvates both the polar and non-polar regions of the molecule. |

| Acetone | Polar Aprotic | 5.1 | Highly Soluble | The strong dipole of the ketone group interacts well with the ester and hydroxyl groups, while its organic character accommodates the rest of the molecule. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Soluble | A common HPLC solvent, its polarity is sufficient to dissolve the compound for analytical purposes. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds with mixed polarity. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Highly Soluble | A solvent of intermediate polarity, DCM effectively solvates the aromatic ring and has sufficient polarity to interact with the ester and hydroxyl groups. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Highly Soluble | The structure of ethyl acetate is similar to the ester portion of the solute, making it a very compatible solvent. |

| Toluene | Non-Polar | 2.4 | Moderately Soluble | Toluene's aromatic ring interacts favorably with the solute's benzene ring, but it is less effective at solvating the polar functional groups. |

| Hexane | Non-Polar | 0.1 | Insoluble | As a purely non-polar alkane, hexane cannot effectively solvate the polar hydroxyl and ester groups, leading to insolubility.[11] |

Experimental Protocol for Solubility Determination

To empirically validate these predictions, a systematic solubility test should be performed. This protocol provides a self-validating workflow for both qualitative and quantitative assessment.[12]

Materials and Reagents

-

This compound

-

Class A volumetric flasks and pipettes

-

Analytical balance (readable to 0.01 mg)

-

Glass vials (e.g., 2 mL or 4 mL) with screw caps

-

Vortex mixer and/or sonicator

-

Centrifuge

-

HPLC or UV-Vis Spectrophotometer

-

Solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Ethyl Acetate, Hexane

Qualitative Assessment Workflow

This initial screening method quickly establishes a rough estimate of solubility.[13]

-

Preparation: Add approximately 1-2 mg of the compound to a clear glass vial.

-

Solvent Addition: Add the chosen solvent in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles. A compound is considered "dissolved" when a clear, homogenous solution is formed.[9]

-

Classification:

-

Soluble: Dissolves within the first few additions (e.g., < 500 µL for 1 mg, concentration > 2 mg/mL).

-

Sparingly Soluble: Requires a larger volume of solvent to dissolve completely.

-

Insoluble: Fails to dissolve even after adding a significant volume (e.g., 2 mL).

-

The following diagram illustrates the decision-making process in this workflow.

Caption: Experimental workflow for qualitative solubility testing.

Quantitative Assessment (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility and is considered a gold standard.

-

Prepare Supersaturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial. This ensures solid is present at equilibrium.

-

Equilibrate: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This time allows the system to reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Dilution: Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, like methanol) to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the precise concentration. This concentration is the equilibrium solubility.

Conclusion and Practical Recommendations

This compound exhibits a solubility profile characteristic of an amphiphilic molecule. It is predicted to be highly soluble in polar organic solvents such as DMSO, methanol, ethanol, acetone, and dichloromethane , making these excellent choices for preparing high-concentration stock solutions. For applications in reversed-phase liquid chromatography (RPLC), acetonitrile and methanol are ideal solvents for the mobile phase and sample diluent. Conversely, its solubility is expected to be poor in highly polar aqueous solutions (without organic modifiers) and non-polar aliphatic solvents like hexane. This comprehensive understanding of its solubility is paramount for ensuring its effective and accurate use as an internal standard in regulated and research environments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. myuchem.com [myuchem.com]

- 3. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]

- 4. methyl 4-(2-hydroxyethyl)benzoate [myskinrecipes.com]

- 5. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

The Gold Standard: A Technical Guide to ¹³C and Deuterium Labeling in Analytical Standards

Abstract

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for utmost precision and accuracy in quantitative analysis is non-negotiable. Stable isotope-labeled (SIL) internal standards are the cornerstone of achieving this, with Carbon-13 (¹³C) and Deuterium (²H) being the most prominently utilized isotopes. This technical guide provides an in-depth exploration of the significance of ¹³C and deuterium labeling in analytical standards. Moving beyond a superficial overview, this document delves into the fundamental physicochemical differences between these isotopes and the profound implications these differences have on analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS). We will dissect the causality behind experimental choices, from the synthesis of SIL standards to their application in complex biological matrices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry (IDMS): A Foundation of Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a robust foundation for accurate quantification.[1] The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte, the internal standard (IS), to the sample at the earliest stage of the analytical workflow.[2][3] This SIL-IS, being chemically identical to the target analyte, acts as a perfect mimic throughout the entire analytical process, including sample extraction, purification, and ionization in the mass spectrometer.[1][4][5] By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, any variations or losses encountered during sample preparation are effectively normalized, leading to highly accurate and precise quantification.[3][6]

A Tale of Two Isotopes: ¹³C vs. Deuterium

While both ¹³C and deuterium are stable isotopes, their fundamental properties give rise to significant differences in their performance as internal standards.[4][7] The choice between them is a critical decision that can impact the reliability and accuracy of analytical data.[2][4]

The Physicochemical Divide

The primary distinction between ¹³C and deuterium lies in their relative mass differences compared to their lighter counterparts, ¹²C and ¹H, respectively. The substitution of a ¹²C atom with a ¹³C atom results in an 8% mass increase, whereas replacing a ¹H atom with a deuterium atom doubles the mass.[8][9] This substantial mass difference in deuterated compounds can lead to discernible changes in their physicochemical properties.[2]

| Property | ¹³C-Labeled Standard | Deuterated (²H)-Labeled Standard |

| Chromatographic Behavior | Co-elutes perfectly with the unlabeled analyte.[2][4][7][10] | Often exhibits a slight chromatographic shift, eluting earlier than the unlabeled analyte in reversed-phase chromatography.[2][11][12][13] |

| Isotopic Stability | Exceptionally stable; no risk of isotope exchange.[2][7][14] | Potential for deuterium-hydrogen (D-H) exchange, especially if the label is on an exchangeable site (e.g., -OH, -NH, -SH).[2][13][15] |

| Kinetic Isotope Effect (KIE) | Negligible KIE due to the small mass difference.[8][16] | Can exhibit a significant primary or secondary KIE, potentially altering metabolic or fragmentation pathways.[8][9][16] |

| Synthesis | Can be more complex and costly.[2][14] | Generally less expensive and synthetically more accessible.[12][17] |

Table 1: Comparative properties of ¹³C and Deuterium-labeled internal standards.

The Chromatographic Conundrum: Co-elution is Key

The ideal internal standard should co-elute with the analyte to ensure that both experience the same matrix effects during ionization in the mass spectrometer.[2][4][7] ¹³C-labeled standards, due to their near-identical physicochemical properties to the unlabeled analyte, exhibit perfect co-elution.[2][4][7][10] In contrast, the increased mass of deuterium can lead to a slight but significant shift in retention time, particularly in high-resolution chromatography.[2][11][12][13] This chromatographic separation can result in differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, ultimately compromising the accuracy of the quantification.[12][13]

The Kinetic Isotope Effect (KIE): A Deuterium-Specific Consideration

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[8][9] Due to the significant mass difference between hydrogen and deuterium, deuterated compounds can exhibit a pronounced KIE, particularly if the C-D bond is broken in the rate-determining step of a reaction (a primary KIE).[8]

This effect has significant implications in drug metabolism studies, where enzymatic reactions can be slowed down at the site of deuteration.[8] While this can be exploited to develop "heavy drugs" with improved pharmacokinetic profiles, it can be a drawback for internal standards, as the metabolism of the deuterated standard may not accurately reflect that of the native drug. The KIE for ¹³C is generally considered negligible and does not impact the metabolic or fragmentation behavior of the molecule.[16]

Synthesis and Selection of Labeled Standards: A Practical Guide

The synthesis of stable isotope-labeled standards is a critical step that requires careful planning to ensure the final product is of high isotopic and chemical purity.

Synthetic Strategies

-

¹³C-Labeled Standards: These are typically synthesized using ¹³C-labeled building blocks, which allows for precise control over the position and number of ¹³C atoms.[1] While this approach offers high isotopic purity, it can be more expensive and synthetically challenging.[2][14]

-

Deuterated Standards: Deuterium can be incorporated into molecules through various methods, including hydrogen-deuterium exchange reactions or by using deuterated reagents. These methods are often more cost-effective and straightforward.[12][17] However, it is crucial to place the deuterium labels on non-exchangeable positions to prevent loss of the label during sample preparation and analysis.[2][13]

Ensuring Quality: Isotopic and Chemical Purity

The isotopic purity of a labeled standard refers to the percentage of the compound that is enriched with the desired stable isotope.[18][19] High isotopic purity is essential to minimize cross-signal contribution from the unlabeled analyte to the labeled standard's signal and vice versa.[11] Isotopic purity is typically determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20] Chemical purity is equally important to ensure that no impurities interfere with the analysis.

Applications in Drug Development and Beyond

The use of ¹³C and deuterium-labeled standards is integral to various stages of drug discovery and development, as well as in other fields like proteomics and metabolomics.

Pharmacokinetic and Drug Metabolism Studies

In pharmacokinetic (PK) studies, SIL-IS are indispensable for accurately quantifying drug concentrations in biological matrices such as plasma and urine.[21][22] This allows for the precise determination of key PK parameters like absorption, distribution, metabolism, and excretion (ADME). In drug metabolism studies, labeled compounds are used to trace and identify metabolites.[21][22] The distinct mass shift provided by the isotopic label allows for the unambiguous identification of drug-related material in complex biological samples.[17]

Quantitative Proteomics

In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative protein analysis.[23][24] This method involves metabolically labeling proteins with "heavy" amino acids containing ¹³C or ¹⁵N. By comparing the mass spectrometry signals of the "light" and "heavy" peptides, researchers can accurately quantify changes in protein abundance between different cell populations.[24][25]

Experimental Protocol: Quantitative Analysis of a Small Molecule Drug in Human Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol outlines a standard workflow for the accurate quantification of a small molecule drug in human plasma using a ¹³C-labeled internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

-

Prepare a stock solution of the unlabeled analyte (drug) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the ¹³C-labeled internal standard in the same solvent at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking the analyte stock solution into blank human plasma to achieve a range of concentrations that cover the expected therapeutic range.

-

Prepare a working solution of the internal standard by diluting the stock solution to a final concentration of 100 ng/mL in the same organic solvent.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of each calibration standard, quality control sample, and unknown plasma sample in a 96-well plate, add 150 µL of the internal standard working solution (containing 100 ng/mL of the ¹³C-labeled IS in acetonitrile).

-

Vortex the plate for 2 minutes to precipitate the plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[26]

3. LC-MS/MS Analysis:

-

Develop a liquid chromatography method that provides adequate separation of the analyte and internal standard from endogenous plasma components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the sensitive and specific detection of the analyte and internal standard using multiple reaction monitoring (MRM).

-

Inject the prepared samples and acquire the data.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Key Concepts

Diagram 1: The Principle of Isotope Dilution Mass Spectrometry

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Diagram 2: Chromatographic Behavior of ¹³C vs. Deuterated Standards

Caption: Idealized chromatograms comparing ¹³C and deuterated standards.

Conclusion: The Superiority of ¹³C-Labeled Standards

While both ¹³C and deuterium-labeled compounds are valuable tools in quantitative analysis, the inherent physicochemical properties of ¹³C-labeled standards render them the superior choice for applications demanding the highest levels of accuracy and reliability.[7][10] Their perfect co-elution with the unlabeled analyte ensures robust correction for matrix effects, and the absence of a significant kinetic isotope effect provides a more accurate representation of the analyte's behavior in biological systems.[2][4][16] Although the synthesis of ¹³C-labeled standards can be more resource-intensive, the investment is justified by the unparalleled quality and integrity of the resulting data, a critical consideration in regulated bioanalysis and pivotal drug development studies.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ukisotope.com [ukisotope.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. nebiolab.com [nebiolab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Portico [access.portico.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. air.unimi.it [air.unimi.it]

- 16. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. isotope.com [isotope.com]

- 20. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Quintessential Internal Standard: A Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 for Quantitative Bioanalysis

For researchers, scientists, and drug development professionals navigating the rigorous landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reproducibility is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical determinant of data quality. This technical guide delves into the core principles and practical applications of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 , a stable isotope-labeled internal standard designed to meet the exacting demands of modern drug development.

The Imperative for an Ideal Internal Standard in Quantitative Mass Spectrometry

The fundamental goal of quantitative bioanalysis is to accurately measure the concentration of an analyte in a complex biological matrix, such as plasma, urine, or tissue homogenate. However, the analytical process is fraught with potential sources of variability, including sample preparation inconsistencies (e.g., extraction efficiency, evaporation), chromatographic fluctuations, and mass spectrometric matrix effects. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to normalize for this variability.

While structurally similar analogs can be employed as internal standards, the gold standard is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer. This identical behavior allows for a highly accurate ratiometric quantification of the analyte to the IS, thereby correcting for a multitude of potential errors.

Unveiling this compound: Properties and Significance

This compound is a high-purity, stable isotope-labeled analog of Methyl 4-(2-hydroxyethyl)benzoate. The strategic incorporation of six Carbon-13 (¹³C) atoms in the benzene ring and two deuterium (²H or d) atoms on the ethyl group provides a significant mass shift from the unlabeled analyte, ensuring no cross-talk between the two compounds during mass spectrometric detection.

Table 1: Representative Specifications of this compound

| Parameter | Specification | Rationale and Importance |

| Chemical Formula | C₄¹³C₆H₁₀D₂O₃ | The incorporation of stable isotopes is the foundation of its function as an internal standard. |

| Molecular Weight | ~188.24 g/mol | The +8 Da mass difference from the unlabeled analyte (MW ~180.20) provides clear mass spectrometric differentiation. |

| Isotopic Purity | ≥ 98% | High isotopic purity is crucial to prevent contribution of the IS to the analyte signal, which would lead to inaccurate quantification. |

| Chemical Purity | ≥ 99% (typically by HPLC/NMR) | High chemical purity ensures that the measured response is solely from the intended compound and not from impurities. |

| Appearance | White to off-white solid | A standard physical characteristic for quality control. |

| Storage Conditions | -20°C, desiccated, protected from light | Proper storage is essential to maintain the long-term stability and integrity of the compound. |

Note: The specifications in Table 1 are representative and should be confirmed with the Certificate of Analysis provided by the supplier for a specific lot.

The non-labeled form, Methyl 4-(2-hydroxyethyl)benzoate, finds utility as an intermediate in the synthesis of pharmaceuticals and as a linker in Proteolysis Targeting Chimeras (PROTACs). The availability of its stable isotope-labeled counterpart is therefore invaluable for the quantitative bioanalysis of these and related compounds during preclinical and clinical development.

The Application of this compound in a Bioanalytical Workflow

The integration of this compound into a quantitative LC-MS/MS workflow is a systematic process designed to ensure robust and reliable results.

Diagram 1: Quantitative Bioanalytical Workflow using a Stable Isotope-Labeled Internal Standarddot

An In-depth Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2, an isotopically labeled compound of significant interest in advanced analytical and metabolic research. We will delve into its molecular characteristics, applications as an internal standard, and provide insights into its practical use in quantitative mass spectrometry.

Core Molecular Attributes

This compound is a stable isotope-labeled version of Methyl 4-(2-hydroxyethyl)benzoate. The isotopic labeling makes it an invaluable tool in analytical chemistry, particularly for tracer studies and as an internal standard in mass spectrometry-based quantification.

Molecular Formula and Weight

The molecular formula and weight of both the unlabeled and labeled compounds are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-(2-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20[1][2] |

| This compound | ¹³C₆C₄H₁₀D₂O₃ | ~188.17 |

The molecular weight of the labeled compound is approximately 188.17 g/mol . This increase in mass is due to the incorporation of six Carbon-13 isotopes and two deuterium atoms.

Isotopic Labeling

The nomenclature "-13C6,d2" indicates a specific pattern of isotopic enrichment:

-

¹³C₆ : The six carbon atoms of the benzene ring are replaced with the heavier ¹³C isotope. This provides a significant and stable mass shift.

-

d₂ : Two hydrogen atoms are replaced by deuterium (²H or D). While the exact positions of the deuterium atoms are not consistently published, they are typically placed on the ethyl group in positions that are not readily exchangeable with protons from the solvent. This is a common strategy in the synthesis of deuterated internal standards to ensure the stability of the label during experimental procedures.[3][4]

Below is a diagram illustrating the presumed structure of this compound.

Caption: Presumed structure of this compound.

Physicochemical Properties

| Property | Value (for unlabeled compound) |

| Appearance | Colorless to Light Yellow Liquid[2] |

| Boiling Point | 134 °C at 3 mmHg |

| Density | ~1.143 g/cm³ (Predicted)[2] |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis

Synthesis of the Unlabeled Compound

The synthesis of Methyl 4-(2-hydroxyethyl)benzoate typically involves the esterification of 4-(2-hydroxyethyl)benzoic acid with methanol. Another reported method is the reaction of sodium benzoate with chloroethanol.[5]

Synthesis of the Labeled Compound

The synthesis of this compound is a more complex process that requires specialized starting materials and techniques. While a specific synthetic route for this compound is not publicly detailed, it would likely involve:

-

Starting with a ¹³C₆-labeled benzene derivative.

-

A multi-step synthesis to introduce the 4-(2-hydroxyethyl) and methyl ester functionalities.

-

The introduction of deuterium atoms would likely occur via reduction with a deuterated reagent at a suitable intermediate stage.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5]

The Role of Stable Isotope Labeled Internal Standards

In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[3] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose because they:

-

Exhibit similar extraction recovery and chromatographic retention times to the analyte.[3]

-

Experience similar ionization efficiency and matrix effects in the mass spectrometer.[6]

-

Are easily distinguishable from the analyte due to their mass difference.

The use of a SIL internal standard allows for the correction of variability that can occur during sample preparation and analysis, leading to more accurate and precise quantification.[7]

Experimental Workflow for Quantitative Analysis

The following is a generalized workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.

Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Step-by-Step Protocol for a Hypothetical LC-MS/MS Assay

The following is a hypothetical protocol for the quantification of Methyl 4-(2-hydroxyethyl)benzoate in a biological matrix.

1. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a stock solution of unlabeled Methyl 4-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., methanol).

- Serially dilute the stock solution to create a series of calibration standards at different concentrations.

- Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

- To 100 µL of the biological sample (e.g., plasma), calibration standard, or QC sample, add 10 µL of a known concentration of this compound as the internal standard.

- Add 300 µL of a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.

- Centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- Inject an aliquot of the reconstituted sample onto an appropriate LC column (e.g., a C18 column).

- Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

- Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a crucial tool for researchers and scientists in drug development and related fields. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of its unlabeled counterpart in complex biological matrices. Understanding its molecular characteristics and the principles of its application is essential for the development of robust and reliable bioanalytical methods.

References

- 1. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 4-(2-hydroxyethyl)benzoate [myskinrecipes.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Isotopically Labeled Benzoates

Authored for Researchers, Scientists, and Drug Development Professionals

From the desk of Gemini, Senior Application Scientist

Foreword: The Imperative of Integrated Safety

Isotopically labeled benzoates, particularly those tagged with Carbon-14 (¹⁴C) or Tritium (³H), are fundamental tools in modern drug discovery and development. They provide unparalleled insights into the metabolic pathways, pharmacokinetic profiles, and environmental fate of new chemical entities. However, the immense utility of these radiolabeled molecules is counterbalanced by the inherent risks associated with their handling. Safety in this context is not a mere checklist of procedural steps; it is a mindset grounded in a deep understanding of both the chemical nature of benzoates and the physics of the isotopes they carry. This guide is structured to provide not just the "how" but the "why" behind safe handling protocols, empowering you to work with confidence and integrity.

Part 1: Foundational Principles – Understanding Your Compound

Before any practical work commences, a thorough understanding of the specific isotopically labeled benzoate is paramount. This involves a dual consideration of its chemical and radiological properties.

The Chemical Nature of Benzoates

Sodium benzoate, a common form, is generally a stable, water-soluble solid with low volatility.[1][2][3][4] However, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the specific benzoate derivative you are using, as its reactivity, stability, and hygroscopic nature can vary.[4]

Key Chemical Safety Considerations:

-

Eye Irritation: Benzoates can cause serious eye irritation.[1][3][4]

-

Dust Formation: As a powder, benzoates can form combustible dust concentrations in the air.[1]

-

Incompatibilities: Be aware of potential reactions with strong oxidizing agents and acids.[1][2]

The Radiological Profile of Common Labels: ¹⁴C and ³H

The choice of isotope is a critical experimental parameter, and it dictates the specific safety precautions required.

| Isotope | Half-Life | Beta Energy (Max) | Radiation Type | Primary Hazard | Shielding |

| Carbon-14 (¹⁴C) | 5730 years[5][6] | 0.156 MeV[5][6][7] | Beta | Internal[6][8][9] | Plexiglass/Plastic[7][10] |

| Tritium (³H) | 12.3 years[11][12] | 0.019 MeV[11] | Beta | Internal[11][13][14][15] | Not required[12][13] |

Expert Insights on Radiological Hazards:

-

Internal vs. External Hazard: Both ¹⁴C and ³H are low-energy beta emitters. Their primary danger arises from internal exposure—ingestion, inhalation, or absorption through the skin.[8][9][11][15] The beta particles they emit travel very short distances in tissue, depositing all their energy locally and potentially causing cellular damage.[5][15] The external risk is minimal; the beta particles from ³H cannot penetrate the dead outer layer of the skin, and those from ¹⁴C are only slightly more penetrating.[5][8][9][11][15]

-

Detection Differences: A key practical difference is in their detection. ¹⁴C can be detected with a Geiger-Müller survey meter (though with low efficiency), but contamination is most reliably found via wipe tests analyzed by a Liquid Scintillation Counter (LSC).[5][6][7][10] Tritium, due to its extremely low energy, is undetectable by a Geiger-Müller meter and must be monitored using wipe tests and an LSC.[10][11][12]

Part 2: The Risk Assessment Framework – A Proactive Approach

A comprehensive, documented risk assessment is a mandatory prerequisite for any work involving radiolabeled compounds.[16][17][18] It is a systematic process of identifying hazards, evaluating the associated risks, and implementing control measures.

References

- 1. valudor.com [valudor.com]

- 2. chemos.de [chemos.de]

- 3. media.laballey.com [media.laballey.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. queensu.ca [queensu.ca]

- 6. Carbon 14 – USC Environmental Health & Safety [ehs.usc.edu]

- 7. research.columbia.edu [research.columbia.edu]

- 8. uwyo.edu [uwyo.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. staff.uq.edu.au [staff.uq.edu.au]

- 13. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cumberlandcountypa.gov [cumberlandcountypa.gov]

- 15. hps.org [hps.org]

- 16. monash.edu [monash.edu]

- 17. nottingham.ac.uk [nottingham.ac.uk]

- 18. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 as an Internal Standard

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of its corresponding light analyte, Methyl 4-(2-hydroxyethyl)benzoate, in biological matrices. The protocol detailed herein is centered around the principles of isotope dilution mass spectrometry (IDMS) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), ensuring the highest level of accuracy and precision in bioanalytical applications.

Introduction: The Imperative for a Robust Internal Standard

In the realm of quantitative bioanalysis, particularly within regulated environments, the accuracy and reproducibility of analytical data are non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity.[1] However, the analytical process is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[2] An internal standard (IS) is a reference compound of a known quantity added to samples to account for and correct these variabilities.[3]

The "gold standard" for an internal standard in LC-MS is a stable isotope-labeled (SIL) version of the analyte.[4] this compound is the SIL counterpart to Methyl 4-(2-hydroxyethyl)benzoate. By incorporating six 13C atoms in the benzene ring and two deuterium atoms on the ethyl group, this SIL-IS is chemically and physically almost identical to the analyte.[4][5] This near-identical behavior ensures that any loss of analyte during sample processing or fluctuations in ionization efficiency (matrix effects) are mirrored by the internal standard.[2] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, leading to highly reliable and accurate quantification.[3] This methodology, known as isotope dilution mass spectrometry (IDMS), is a definitive technique for achieving high-accuracy measurements.[6][7]

Methyl 4-(2-hydroxyethyl)benzoate itself is a compound of interest in various fields, including as an intermediate in pharmaceutical synthesis and in cosmetic formulations.[8][9] Therefore, a validated method for its quantification is essential.

Physicochemical Properties of Analyte and Internal Standard

A fundamental understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | Methyl 4-(2-hydroxyethyl)benzoate | This compound |

| Molecular Formula | C₁₀H₁₂O₃ | ¹³C₆C₄H₁₀D₂O₃ |

| Molecular Weight | 180.20 g/mol [10] | Approx. 188.24 g/mol |

| CAS Number | 46190-45-8[11] | Not available |

| Appearance | Colorless to Light Yellow Liquid[8] | Not specified, assumed to be similar to the light form |

| Boiling Point | 134 °C at 3 Torr[8][11] | Not specified, assumed to be similar to the light form |

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a validated approach for the quantification of Methyl 4-(2-hydroxyethyl)benzoate in human plasma.

Workflow Overview

Caption: Overall workflow for the quantification of Methyl 4-(2-hydroxyethyl)benzoate.

Materials and Reagents

-

Methyl 4-(2-hydroxyethyl)benzoate (Analyte)

-

This compound (Internal Standard)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (≥98%)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

Rationale: The accuracy of the entire assay hinges on the precise preparation of stock and working solutions. Using separate stock solutions for calibration standards and quality controls is a regulatory expectation to avoid bias.[4]

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 4-(2-hydroxyethyl)benzoate and dissolve it in 10.0 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of methanol.

-

Analyte Working Solutions: Serially dilute the Analyte Stock Solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with methanol to achieve a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique for extracting moderately polar compounds like parabens from complex biological matrices such as plasma, effectively removing proteins and phospholipids that can cause matrix effects. MTBE is a common solvent for this purpose due to its good extraction efficiency and volatility.

Caption: Liquid-Liquid Extraction (LLE) protocol for plasma samples.

UPLC-MS/MS Instrumental Parameters

Rationale: The following parameters are proposed as a starting point for method development. Optimization is crucial to achieve the best sensitivity, peak shape, and separation from matrix components. A C18 column is suitable for retaining the moderately hydrophobic analyte. A gradient elution with acidified mobile phases is standard for good peak shape and ionization efficiency in positive ESI mode.

UPLC System: | Parameter | Recommended Value | | :--- | :--- | | Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |

Mass Spectrometer:

| Parameter | Recommended Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions (Proposed): It is critical to optimize collision energies and select the most intense, specific, and stable product ions during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Methyl 4-(2-hydroxyethyl)benzoate | 181.2 | 149.1 (Quantifier) | 100 | Optimize (start at 15) |

| 181.2 | 121.1 (Qualifier) | 100 | Optimize (start at 20) | |

| This compound (IS) | 189.2 | 155.1 (Quantifier) | 100 | Optimize (start at 15) |

Bioanalytical Method Validation: Ensuring Trustworthiness

A full validation of the bioanalytical method must be performed according to regulatory guidelines, such as those from the FDA or EMA, to demonstrate that the assay is fit for its intended purpose.[6][7]

Validation Parameters and Acceptance Criteria:

| Parameter | Purpose | Key Experiments & Acceptance Criteria |

| Selectivity | To ensure that matrix components do not interfere with the detection of the analyte or IS. | Analyze at least six different blank matrix lots. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[3] |

| Calibration Curve | To establish the relationship between analyte concentration and detector response. | Prepare a blank, a zero sample (matrix + IS), and at least 6 non-zero calibration standards. The curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[3] |

| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration and the degree of scatter. | Analyze QCs at four levels (LLOQ, Low, Mid, High) in replicate (n≥5) over at least three analytical runs. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[3] |

| Matrix Effect | To assess the suppression or enhancement of ionization by matrix components. | Compare the analyte/IS peak area ratio in post-extraction spiked samples to that of neat solutions at low and high concentrations. The CV of the matrix factor should be ≤15%. |

| Recovery | To evaluate the efficiency of the extraction process. | Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples at low, mid, and high concentrations. Recovery should be consistent and reproducible. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate analyte stability in stock solutions, in matrix at room temperature and after freeze-thaw cycles, and in processed samples. Analyte concentration should remain within ±15% of the initial concentration. |

Data Analysis and Quantification

-

Integration: Integrate the chromatographic peaks for both the analyte and the internal standard in all samples, calibration standards, and QCs.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each injection.

-

Calibration Curve Generation: Plot the peak area ratio (y-axis) versus the nominal concentration of the analyte (x-axis) for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantitative analysis of Methyl 4-(2-hydroxyethyl)benzoate in biological matrices. By co-eluting and co-ionizing with the analyte, it effectively compensates for variations in sample preparation and instrument response. The detailed protocol and validation framework presented in these application notes, grounded in the principles of isotope dilution mass spectrometry and regulatory guidelines, offer a clear pathway for researchers to achieve high-quality, defensible data in their bioanalytical studies.

References

- 1. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl 4-(2-hydroxyethyl)benzoate Using a Stable Isotope-Labeled Internal Standard

Introduction